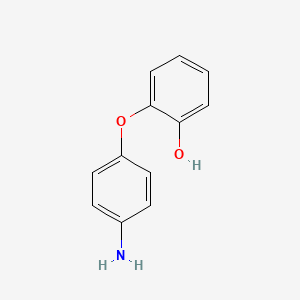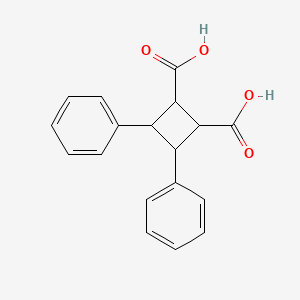
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound with the molecular formula C18H16O4. It is characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid. This reaction involves the use of ultraviolet light to induce the cycloaddition, forming the cyclobutane ring. The reaction conditions typically include a solvent such as benzene or toluene and a photosensitizer to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
化学反応の分析
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
科学的研究の応用
作用機序
The mechanism by which 1,2-diphenylcyclobutane-3,4-dicarboxylic acid exerts its effects involves its ability to undergo various chemical transformations. The cyclobutane ring can be cleaved under thermal or photochemical conditions, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is exploited in the synthesis of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
類似化合物との比較
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: This compound has a similar structure but with different positions of the carboxylic acid groups, leading to different reactivity and applications.
Cyclobutane-1,2-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,2-diphenylcyclobutane-3,4-dicarboxylic acid lies in its combination of phenyl and carboxylic acid groups on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile compound in various fields of research and industry .
特性
CAS番号 |
4482-52-4 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
InChIキー |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


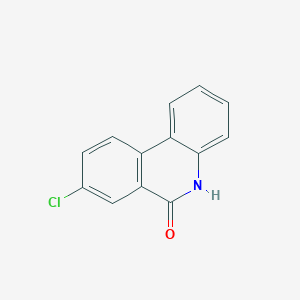
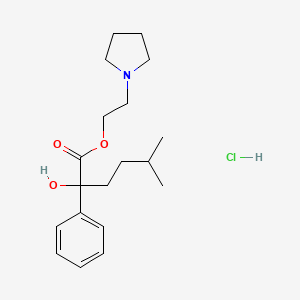
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

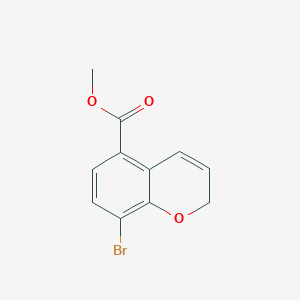

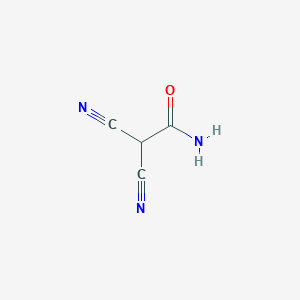
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
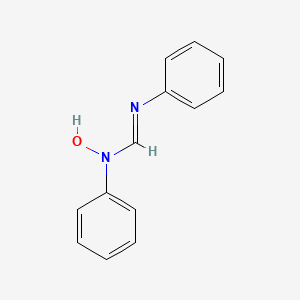
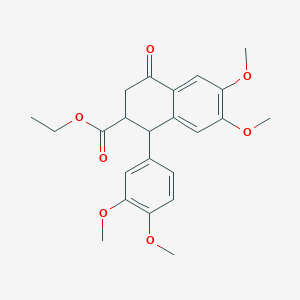
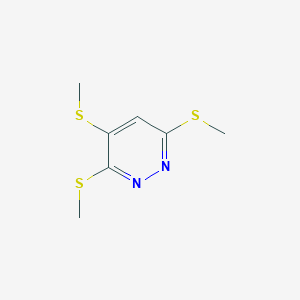
![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
